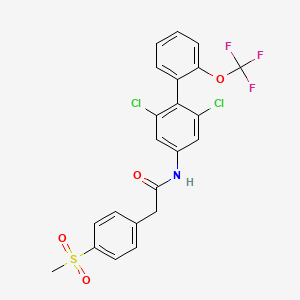![molecular formula C26H40O3 B11936163 (1R,3R)-5-[2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylhept-4-yn-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B11936163.png)
(1R,3R)-5-[2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylhept-4-yn-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Inecalcitol is a synthetic analogue of calcitriol, the naturally active metabolite of vitamin D. It is known for its potent effects on calcium and phosphate metabolism, making it a promising candidate for the treatment of various diseases, including prostate cancer, psoriasis, and hyperparathyroidism .
Métodos De Preparación
The synthesis of inecalcitol involves several steps, starting from commercially available precursors. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions, such as oxidation, reduction, and substitution. The final product is obtained through purification processes like crystallization or chromatography . Industrial production methods focus on optimizing yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Inecalcitol undergoes various chemical reactions, including:
Oxidation: Inecalcitol can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups, altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing its therapeutic potential.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically more active or stable analogues of inecalcitol .
Aplicaciones Científicas De Investigación
Inecalcitol has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of structural modifications on vitamin D analogues.
Biology: Inecalcitol is employed in research to understand its role in calcium and phosphate metabolism.
Mecanismo De Acción
Inecalcitol exerts its effects by activating the vitamin D receptor, a nuclear receptor that regulates the expression of genes involved in calcium and phosphate metabolism. It enhances the binding of coactivators to the vitamin D receptor, leading to increased transcriptional activity. This results in the regulation of calcium absorption from the gut, storage in bones, and excretion by the kidneys . The molecular targets and pathways involved include the vitamin D response elements, steroid receptor coactivator 1, and the caspase pathway for inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Inecalcitol is compared with other vitamin D analogues, such as calcitriol and alfacalcidol. While calcitriol is the naturally active form of vitamin D, inecalcitol has been designed to have higher antiproliferative effects and lower hypercalcemic activity . Alfacalcidol, another analogue, is used primarily for its effects on bone metabolism. Inecalcitol’s uniqueness lies in its enhanced binding to the vitamin D receptor and its potent antitumor activity, making it a promising candidate for cancer therapy .
Similar Compounds
- Calcitriol
- Alfacalcidol
- Paricalcitol
Propiedades
Fórmula molecular |
C26H40O3 |
|---|---|
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
(1R,3R)-5-[2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylhept-4-yn-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol |
InChI |
InChI=1S/C26H40O3/c1-18(7-5-13-25(2,3)29)23-11-12-24-20(8-6-14-26(23,24)4)10-9-19-15-21(27)17-22(28)16-19/h9-10,18,21-24,27-29H,6-8,11-12,14-17H2,1-4H3/t18-,21-,22-,23-,24+,26-/m1/s1 |
Clave InChI |
HHGRMHMXKPQNGF-VTQYNGMESA-N |
SMILES isomérico |
C[C@H](CC#CC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CCCC2=CC=C3C[C@H](C[C@@H](C3)O)O)C |
SMILES canónico |
CC(CC#CC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R)-3-hexadecanoyloxy-2-(16-prop-2-enoyloxyhexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936089.png)
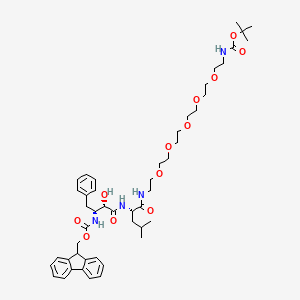

![2-[2,2-Dimethyl-7-oxo-6(S)-[3-phenyl-2(S)-sulfanylpropanamido]hexahydro-1H-azepin-1-yl]acetic acid](/img/structure/B11936120.png)
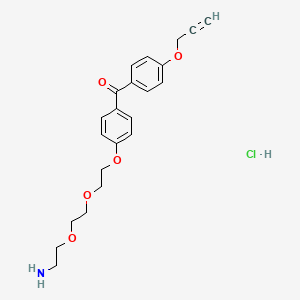

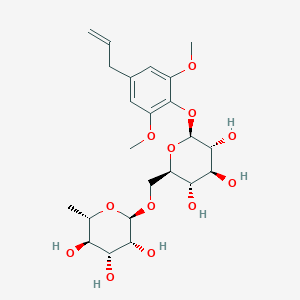
![[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936146.png)
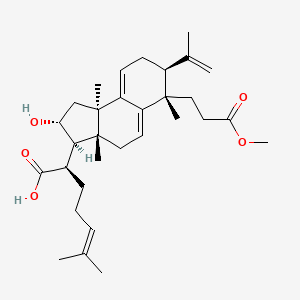
![(1S,2S,4S,6R,7S,8R,9S,12S,13R)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol](/img/structure/B11936153.png)



